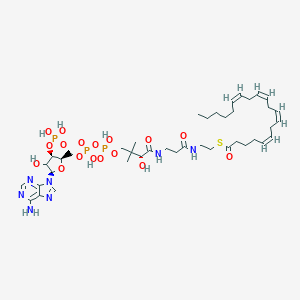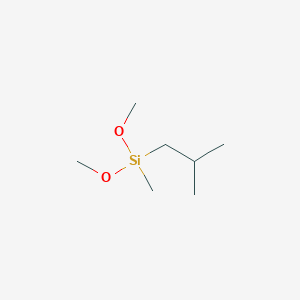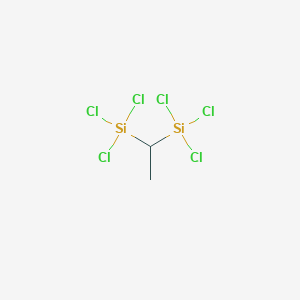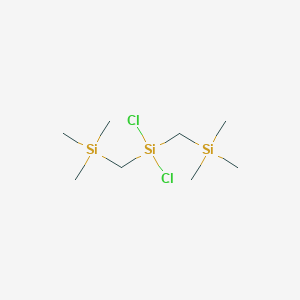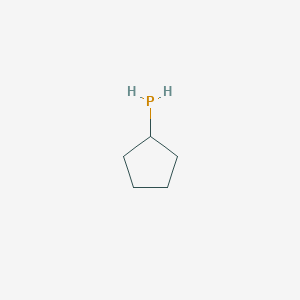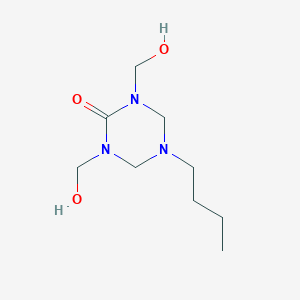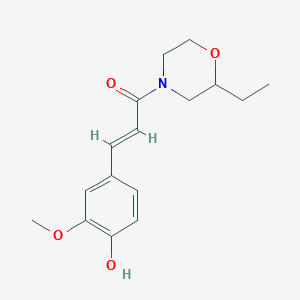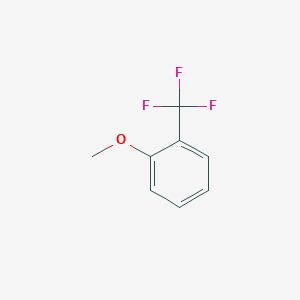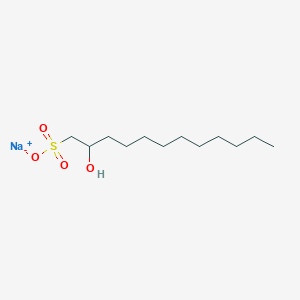
N,N-Diethylbutanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylbutanethioamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 for use by military personnel in insect-infested areas. Today, DEET is used by millions of people worldwide to protect themselves from mosquito and tick bites.
Mécanisme D'action
N,N-Diethylbutanethioamide works by disrupting the olfactory system of insects, making it difficult for them to locate their prey. It also acts as a contact repellent, causing insects to avoid landing on treated skin or clothing.
Effets Biochimiques Et Physiologiques
N,N-Diethylbutanethioamide has been shown to have a low toxicity profile in humans. However, some studies have suggested that it may have neurotoxic effects in certain animal models. It is also known to be a skin irritant in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diethylbutanethioamide is a useful tool for researchers studying insect behavior and ecology. However, its effectiveness can vary depending on the species of insect being studied. Additionally, care must be taken to avoid contaminating experimental setups with N,N-Diethylbutanethioamide, as it can interfere with results.
Orientations Futures
There is ongoing research into the development of new insect repellents that are more effective and less toxic than N,N-Diethylbutanethioamide. Some promising candidates include picaridin, IR3535, and plant-based repellents such as citronella and eucalyptus oil. Additionally, studies are being conducted to better understand the mechanism of action of N,N-Diethylbutanethioamide and other repellents, with the goal of developing more targeted and effective insect control strategies.
Méthodes De Synthèse
N,N-Diethylbutanethioamide is synthesized from diethylamine and butanethiol in the presence of an acid catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Applications De Recherche Scientifique
N,N-Diethylbutanethioamide is a popular subject of scientific research due to its effectiveness as an insect repellent. Studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential limitations for use in laboratory experiments.
Propriétés
Numéro CAS |
19420-07-6 |
|---|---|
Nom du produit |
N,N-Diethylbutanethioamide |
Formule moléculaire |
C8H17NS |
Poids moléculaire |
159.29 g/mol |
Nom IUPAC |
N,N-diethylbutanethioamide |
InChI |
InChI=1S/C8H17NS/c1-4-7-8(10)9(5-2)6-3/h4-7H2,1-3H3 |
Clé InChI |
XSDYVJCOVSBGAP-UHFFFAOYSA-N |
SMILES |
CCCC(=S)N(CC)CC |
SMILES canonique |
CCCC(=S)N(CC)CC |
Synonymes |
Butanethioamide, N,N-diethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



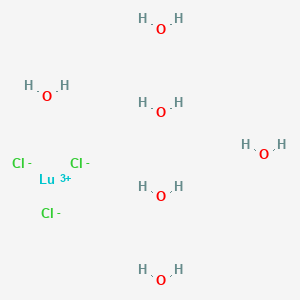
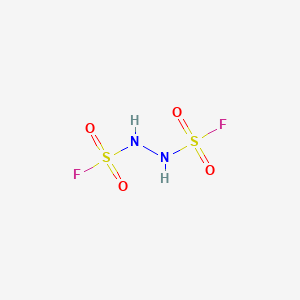
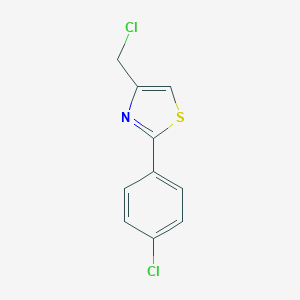
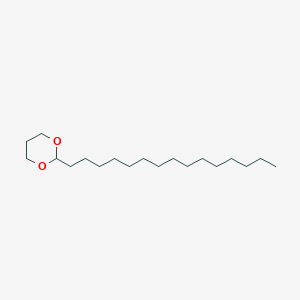
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
